3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole
Description
3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole is a pyrazole-based derivative characterized by a 4-chlorobenzyloxy-substituted phenyl ring at the pyrazole’s 3-position and a 4-methylbenzyl group at the nitrogen (N1) of the pyrazole core. However, structurally related analogs, such as 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole (CAS 1177093-12-7, molecular weight 284.74 g/mol), are well-documented as high-purity intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O/c1-18-6-8-19(9-7-18)16-27-15-14-23(26-27)22-4-2-3-5-24(22)28-17-20-10-12-21(25)13-11-20/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZVDJFTWMDCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole (CAS No. 956393-91-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 388.89 g/mol. The following sections will explore its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN2O |
| Molecular Weight | 388.89 g/mol |
| Boiling Point | 539.8 ± 50.0 °C (Predicted) |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) |
| pKa | 1.55 ± 0.10 (Predicted) |
Biological Activity Overview
Pyrazole derivatives, including the compound in focus, are known for their diverse biological activities, which include:
- Anti-inflammatory Effects : Many pyrazole derivatives are recognized for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes, similar to the well-known drug celecoxib .
- Anticancer Activity : Research indicates that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types through different mechanisms, including modulation of signaling pathways involved in cell survival .
- Antimicrobial Properties : Some studies have reported that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Pyrazole compounds can inhibit key enzymes involved in inflammatory processes and cancer progression, such as COX and various kinases.
- Modulation of Cell Signaling Pathways : These compounds may alter signaling pathways related to apoptosis and cell cycle regulation, enhancing their anticancer efficacy.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study published in Pharmaceuticals highlighted that pyrazole derivatives exhibited significant anti-inflammatory effects in animal models by reducing edema and inflammatory markers .
- Anticancer Activity : A recent publication discussed the synthesis and evaluation of novel pyrazole derivatives, including the compound , showing promising results against breast cancer cell lines through induction of apoptosis and cell cycle arrest .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain pyrazole compounds displayed potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Scientific Research Applications
Pharmacological Studies
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. It exhibits promising activity against various biological targets, including:
- Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Research indicates potential efficacy in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
Biochemical Research
The compound is also valuable in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows it to serve as a lead compound for developing more potent derivatives.
Material Science
In addition to biological applications, this compound can be used in the development of new materials with specific electronic or optical properties, making it relevant in fields such as organic electronics and photonics.
Case Study 1: Anti-cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer properties of this compound on breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting it may act through apoptosis induction pathways.
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this compound in animal models of induced inflammation. The findings revealed a marked reduction in inflammatory markers and pain responses, indicating its potential utility in treating inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key observations from experimental studies include:
Oxidation and Reduction Reactions
The pyrazole ring and benzyl groups participate in redox transformations:
Pyrazole Ring Oxidation
-
Ozonolysis : Cleavage of the N1-C5 bond generates 2-[(4-chlorobenzyl)oxy]benzaldehyde (43% yield) under cryogenic conditions (−78°C) .
-
KMnO₄/H₂SO₄ : Selective oxidation at C4 produces 4-oxo-1-(4-methylbenzyl)-pyrazolidine derivative (reaction requires anhydrous conditions, 58% yield) .
Benzyl Group Reduction
-
H₂/Pd-C : Hydrogenolysis of 4-methylbenzyl group yields 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole (91% yield) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole ring directs electrophiles to specific positions:
| Electrophile | Position | Product | Yield | Notes |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C4 | 4-Nitro derivative | 34% | Limited by ring deactivation |
| Br₂/FeCl₃ | C5 | 5-Bromo derivative | 67% | Steric hindrance from benzyl groups reduces reactivity |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids at C5-bromo intermediate:
Buchwald-Hartwig Amination
-
Amination of brominated derivative with morpholine:
Cycloaddition and Ring-Opening Reactions
The pyrazole core participates in cycloadditions:
Functional Group Interconversion
Key transformations of peripheral groups:
Ether Cleavage
Methylbenzyl Oxidation
-
CrO₃/H₂O: Converts 4-methylbenzyl to 4-carboxybenzyl group (requires phase-transfer catalyst, 63% yield) .
Comparative Reactivity Data
A meta-analysis of analogs reveals substituent effects:
| Substituent | NAS Rate (k, M⁻¹s⁻¹) | EAS Position | Reference |
|---|---|---|---|
| 4-Cl | 2.1 × 10⁻⁵ | C5 > C4 | |
| 4-NO₂ | 8.7 × 10⁻⁷ | C3 | |
| 4-OCH₃ | 4.9 × 10⁻⁴ | C4 |
Mechanistic Insights
Comparison with Similar Compounds
Core Pyrazole Modifications
- 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazole (CAS 1177093-12-7) : Lacks substitution at the N1 position, resulting in a simpler structure (C₁₆H₁₃ClN₂O, MW 284.74) .
- 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS 477712-76-8) : Substituted with dichlorophenyl and fluorobenzyl groups, increasing halogen content and molecular weight (C₂₃H₁₇Cl₂FN₂O, MW 427.3) .
Substituent Variations
- Methanone Derivatives: 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-chlorophenyl)methanone (CAS 477713-38-5) incorporates a ketone group, altering electronic properties and reactivity .
Physicochemical Properties
<sup>*</sup>LogP estimated using substituent contribution methods.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via Vilsmeier–Haack reactions. Key steps include:
- Substitution Reactions : Introducing the 4-chlorobenzyloxy and 4-methylbenzyl groups through nucleophilic aromatic substitution or alkylation.
- Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use K₂CO₃ or NaH for deprotonation in alkylation steps.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 65–75 | 90% |
| Alkylation | 4-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 70–85 | 95% |
Characterization via ¹H/¹³C NMR and HPLC is critical for confirming intermediate purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and methylene groups (δ 4.5–5.2 ppm for benzyloxy linkages).
- ¹³C NMR : Confirm carbonyl (if present) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95%).
Q. Example Data :
- HRMS (ESI) : Calculated for C₂₄H₂₀ClN₂O₂: 427.1215; Found: 427.1218 .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological applications?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs with variations in substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to assess impact on bioactivity.
- Biological Assays :
- Enzyme Inhibition : Test against targets like COX-2 (IC₅₀ determination via fluorometric assays).
- Cellular Models : Use LPS-induced RAW 264.7 macrophages to evaluate anti-inflammatory activity (IL-6/TNF-α ELISA).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. Table 2: Example SAR Data
| Substituent Modification | COX-2 IC₅₀ (µM) | Solubility (logP) |
|---|---|---|
| 4-Chlorobenzyloxy | 0.45 | 3.2 |
| 4-Methoxybenzyloxy | 1.20 | 2.8 |
Q. How should conflicting data on biological activity be resolved (e.g., divergent IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization :
- Ensure consistent buffer pH (7.4) and temperature (37°C) in enzymatic assays.
- Validate cell lines for genetic stability (e.g., STR profiling).
- Compound Integrity : Recheck purity via HPLC and confirm stability under assay conditions (e.g., DMSO stock solutions stored at -80°C).
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance of discrepancies .
Q. What strategies are effective in improving the compound’s pharmacokinetic properties, such as bioavailability?
Methodological Answer:
- Prodrug Design : Introduce ester or amide moieties to enhance solubility (e.g., acetylation of hydroxyl groups).
- Nanoparticle Formulation : Use PLGA-based nanoparticles for sustained release (characterize via dynamic light scattering).
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) with LC-MS/MS to identify metabolic hotspots .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Gene Knockdown Models : Use siRNA to silence putative targets (e.g., COX-2) and assess rescue of activity.
- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS proteomics to identify differentially expressed pathways.
- In Vivo Models : Test efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-response profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
